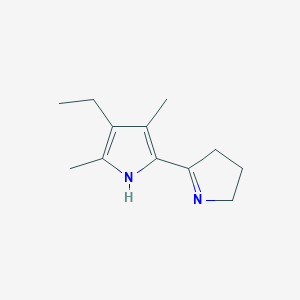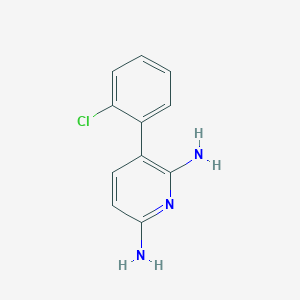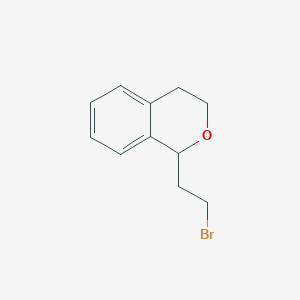
2-((Trimethylsilyl)ethynyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Trimethylsilyl)ethynyl)phenyl acetate is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further bonded to a phenyl ring with an acetate group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)ethynyl)phenyl acetate typically involves the reaction of 2-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
2-((Trimethylsilyl)ethynyl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl acetates.
科学的研究の応用
2-((Trimethylsilyl)ethynyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Trimethylsilyl)ethynyl)phenyl acetate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups facilitate the formation of reactive intermediates, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
2-((Trimethylsilyl)ethynyl)aniline: Similar structure but with an aniline group instead of an acetate group.
1-Phenyl-2-trimethylsilylacetylene: Lacks the acetate group but shares the trimethylsilyl and ethynyl functionalities.
Uniqueness
2-((Trimethylsilyl)ethynyl)phenyl acetate is unique due to the presence of both the trimethylsilyl and acetate groups, which provide distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications .
特性
CAS番号 |
81787-63-5 |
|---|---|
分子式 |
C13H16O2Si |
分子量 |
232.35 g/mol |
IUPAC名 |
[2-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-8-6-5-7-12(13)9-10-16(2,3)4/h5-8H,1-4H3 |
InChIキー |
CMYHVCVONBDIRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)



![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)







